molecular formula C18H15F6N5O2 B10955468 N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10955468
M. Wt: 447.3 g/mol
InChI Key: JMQHOMPDHJFGGR-UHFFFAOYSA-N
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Description

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, an oxadiazole ring, and multiple trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include trifluoromethylating agents, carboxylic acids, and amines. The reaction conditions often require controlled temperatures, solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. Techniques such as continuous flow chemistry and automated synthesis are employed to scale up the production. These methods ensure consistent quality and reduce the environmental impact by minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically conducted under controlled temperatures and in the presence of solvents like ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Properties

Molecular Formula

C18H15F6N5O2

Molecular Weight

447.3 g/mol

IUPAC Name

N-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15F6N5O2/c1-10-9-13(18(22,23)24)27-29(10)8-2-7-25-15(30)16-26-14(28-31-16)11-3-5-12(6-4-11)17(19,20)21/h3-6,9H,2,7-8H2,1H3,(H,25,30)

InChI Key

JMQHOMPDHJFGGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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